N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H38N6O5S and its molecular weight is 546.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Prostacyclin Receptor Agonism
Research indicates that related compounds have been explored for their ability to act as prostacyclin receptor agonists, demonstrating potential in treating pulmonary arterial hypertension. A specific study highlighted how a long-acting and highly selective prostacyclin receptor agonist prodrug ameliorated rat pulmonary hypertension, showing promise for good patient compliance and alternative medication prospects for pulmonary arterial hypertension (Kuwano et al., 2008).
Anticancer and Anti-inflammatory Applications
Compounds structurally related have been synthesized and evaluated for their anticancer and anti-inflammatory properties. One study synthesized novel pyrazolopyrimidines derivatives, demonstrating significant cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, suggesting their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Dual Cytokine Regulation
Another study discovered a pyrimidylpiperazine derivative acting as a dual cytokine regulator, capable of inhibiting tumor necrosis factor-alpha and augmenting interleukin-10 release. This compound showed complete protection in mice from lipopolysaccharide-induced death, offering insights into treating septic shock, rheumatoid arthritis, and Crohn's diseases (Fukuda et al., 2000).
Phosphodiesterase Inhibition
The synthesis and evaluation of a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific (type V) phosphodiesterase were explored, showing significant enzymatic, cellular activity, and in vivo oral antihypertensive activity. This highlights the potential of structurally similar compounds in cardiovascular disease treatment (Dumaitre & Dodic, 1996).
Propiedades
IUPAC Name |
N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O5S/c1-19(2)16-31(23-24(27)32(17-20(3)4)26(35)28-25(23)34)22(33)18-29-11-13-30(14-12-29)38(36,37)15-10-21-8-6-5-7-9-21/h5-10,15,19-20H,11-14,16-18,27H2,1-4H3,(H,28,34,35)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPQXKROKHQIKH-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.